6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound that features a cyclohexene ring substituted with a pyrazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 1H-pyrazole-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: This compound lacks the pyrazole moiety and has different chemical properties and reactivity.
1H-pyrazole-1-carboxylic acid: This compound lacks the cyclohexene ring and has different applications and reactivity.
Uniqueness
6-(1H-pyrazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to the combination of the cyclohexene ring and the pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both structural features are required.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(pyrazole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-7-3-6-12-13)8-4-1-2-5-9(8)11(15)16/h1-3,6-9H,4-5H2,(H,15,16) |
InChI Key |
OSMWZCZLRCBONG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
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